Pentafluoruro de bismuto

Descripción general

Descripción

Synthesis Analysis

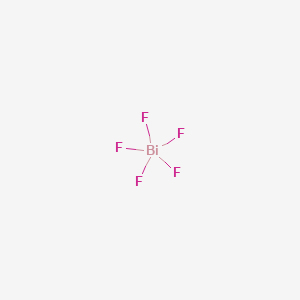

Bismuth pentafluoride is prepared by reacting bismuth with fluorine at 500°C. This process establishes the foundational method for generating bismuth pentafluoride and enables further investigation into its properties and reactions (Fischer & Rudzitis, 1959).

Molecular Structure Analysis

The molecular structure of bismuth pentafluoride has been characterized, revealing details about its density in both solid and liquid states, triple point temperature, vapor pressure, and calculations of latent heat of vaporization and Trouton's constant. These structural insights are crucial for understanding the physical and chemical behavior of bismuth pentafluoride (Fischer & Rudzitis, 1959).

Chemical Reactions and Properties

Bismuth pentafluoride acts as a potent fluorinating agent. Its chemical reactions, including reduction with hydrogen and fluorination reactions with various elements and compounds, have been studied, highlighting its reactivity and potential for use in further chemical syntheses (Fischer & Rudzitis, 1959).

Physical Properties Analysis

The physical properties of bismuth pentafluoride, such as its crystal structure, solid and liquid densities, and vapor pressure, have been determined, offering valuable information for its handling and application in various scientific and industrial processes (Fischer & Rudzitis, 1959).

Chemical Properties Analysis

The chemical properties of bismuth pentafluoride, including its role as a fluorinating agent and its reactivity towards hydrogen and various other elements and compounds, demonstrate its utility in chemical synthesis and applications requiring high fluorination capacity (Fischer & Rudzitis, 1959).

Aplicaciones Científicas De Investigación

Electrónica impresa

El pentafluoruro de bismuto se utiliza en el desarrollo de electrónica impresa, donde contribuye a la creación de tintas y recubrimientos conductores . Sus propiedades permiten la formulación de tintas que se pueden utilizar para imprimir circuitos electrónicos en varios sustratos, ofreciendo un enfoque rentable y versátil para la fabricación de electrónica.

Impresión 3D

En impresión 3D, se explora el BiF5 por su potencial en la creación de nuevos materiales con propiedades mejoradas . Se puede incorporar a los polímeros para desarrollar nuevos tipos de filamentos que ofrecen características mejoradas como el blindaje de radiación, lo que es particularmente beneficioso en aplicaciones médicas y aeroespaciales.

Gestión térmica

El BiF5 juega un papel en los sistemas de gestión térmica, particularmente en el desarrollo de aleaciones de metales líquidos con bismuto como componente base . Estas aleaciones se pueden utilizar para la disipación de calor en dispositivos electrónicos, ofreciendo una alternativa a los métodos de refrigeración tradicionales.

Biomedicina

El campo de la biomedicina ha visto la aplicación de BiF5 en la síntesis de nanopartículas a base de bismuto para su uso en imágenes, administración de fármacos y terapia contra el cáncer . Estas nanopartículas exhiben propiedades deseables como una alta atenuación de rayos X, lo que las hace adecuadas para fines diagnósticos y terapéuticos.

Ingeniería química

En ingeniería química, BiF5 se reconoce como un potente agente fluorante, utilizado en varios procesos de síntesis y catálisis . Su reactividad se aprovecha para producir otros compuestos y materiales fluorados, que son esenciales en numerosas aplicaciones industriales.

Robótica deformable

Por último, los compuestos relacionados con BiF5 contribuyen al avance de la robótica deformable . Los metales líquidos a base de bismuto, que se pueden modificar con diversas partículas, se están investigando por su uso en la creación de robots blandos y flexibles que pueden adaptar su forma y función a diferentes entornos.

Mecanismo De Acción

Target of Action

Bismuth pentafluoride (BiF5) is a highly reactive inorganic compound . It’s known to interact with a wide range of substances, including water, iodine, sulfur, and hydrocarbons .

Mode of Action

BiF5 is the most reactive of the pnictogen pentafluorides and is an extremely strong fluorinating agent . It adds fluoride ions to other chemicals, altering their properties . For instance, it can fluorinate paraffin oil (hydrocarbons) to fluorocarbons above 50 °C .

Biochemical Pathways

For example, it reacts vigorously with water to form ozone and oxygen difluoride .

Pharmacokinetics

Bismuth compounds have been used for more than two centuries, and a review of the modes of action, pharmacokinetics, and toxicity of two commonly used compounds, colloidal bismuth subcitrate and bismuth subsalicylate, is presented . In humans, bismuth toxicity is unlikely when therapeutic doses of these compounds are administered for the appropriate duration .

Result of Action

The molecular and cellular effects of BiF5’s action are largely unknown due to its high reactivity and the lack of specific studies. Its strong fluorinating properties suggest that it could cause significant chemical alterations at the molecular level .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of BiF5. For instance, its reactivity increases with temperature, fluorinating paraffin oil (hydrocarbons) to fluorocarbons above 50 °C . Moreover, it reacts vigorously with water, which suggests that its activity could be greatly influenced by the presence of moisture .

Safety and Hazards

Propiedades

IUPAC Name |

pentafluorobismuth | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Bi.5FH/h;5*1H/q+5;;;;;/p-5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHXPLXDFQOVHO-UHFFFAOYSA-I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Bi](F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BiF5 | |

| Record name | Bismuth pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Bismuth_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10228490 | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.97242 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7787-62-4 | |

| Record name | Bismuth fluoride (BiF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7787-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bismuth pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007787624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10228490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bismuth pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.